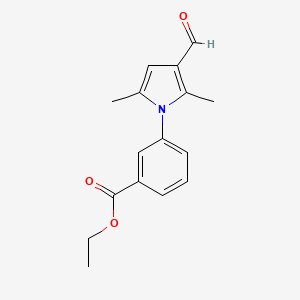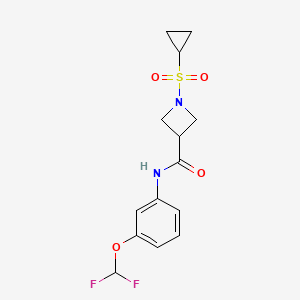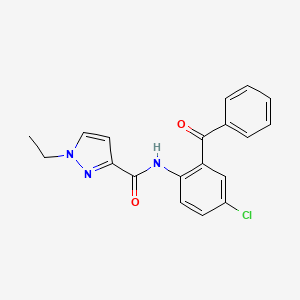
3,3-Difluorocyclohexanecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Difluorocyclohexanecarbonitrile is a chemical compound with the linear formula C7H9F2N . It has a molecular weight of 145.15 . The compound is typically stored at room temperature and is available in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H9F2N/c8-7(9)3-1-2-6(4-7)5-10/h6H,1-4H2 . This indicates that the molecule consists of a cyclohexane ring with two fluorine atoms attached at the 3rd carbon and a nitrile group attached to the same carbon.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 145.15 .科学的研究の応用
Environmental Impact and Recovery Technologies
Fluorinated compounds, including perfluorocarbons (PFCs), are utilized in semiconductor manufacturing for etching/cleaning processes due to their unique properties. However, these compounds are potent greenhouse gases, necessitating the development of recovery and recycling technologies to mitigate their environmental impact. Cryogenic condensation/distillation, pressure swing adsorption, and membrane separation are among the techniques explored for this purpose, highlighting the environmental considerations associated with the use of fluorinated compounds in industry (Tsai, Hsien, & Chen, 2002).
Fluoromethylation Reactions
The synthesis of fluorinated compounds, including the trifluoromethylation of aryl chlorides, is critical in pharmaceutical and agrochemical development. Trifluoromethyl groups enhance electron density and contribute to the hydrophilic/hydrophobic interplay essential for molecular docking, underscoring the importance of fluorination in drug design and agricultural chemicals. The development of a palladium-catalyzed trifluoromethylation method has enabled the transformation of a broad range of substrates under mild conditions, demonstrating the synthetic utility of fluorinated reagents in organic chemistry (Cho et al., 2010).
Sensing and Detection in Aquatic Systems
Perfluorocarbon (PFC) compounds are used as tracers for monitoring the movement of supercritical carbon dioxide in geosequestration, highlighting another application of fluorinated compounds in environmental science. An innovative analytical method employing mid-infrared attenuated total reflection (MIR-ATR) spectroscopy has been developed for the trace-level in situ detection of PFCs in water, illustrating the role of fluorinated compounds in environmental monitoring and research (Rauh et al., 2014).
Covalent Organic Frameworks
Fluorinated compounds are also integral to the development of covalent organic frameworks (COFs), where they contribute to the design of materials with high chemical stability. The irreversible reactions involving fluorinated reagents lead to COFs with enhanced stability, useful for postsynthetic modifications and applications in material science (Zhang et al., 2018).
Safety and Hazards
The safety information for 3,3-Difluorocyclohexanecarbonitrile indicates that it may cause harm if swallowed, inhaled, or if it comes into contact with skin . It may also cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
3,3-difluorocyclohexane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F2N/c8-7(9)3-1-2-6(4-7)5-10/h6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNNVIVNKNEVMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1227808-14-1 |
Source


|
| Record name | 3,3-difluorocyclohexane-1-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]prop-2-enamide](/img/structure/B2534366.png)

![N-[2-(5-Fluoropyridin-2-yl)ethyl]prop-2-enamide](/img/structure/B2534369.png)





![N-benzyl-2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B2534384.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-ethoxybenzamide](/img/structure/B2534385.png)
![Ethyl 4-methyl-2-[(2-phenoxyacetyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B2534386.png)
![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrazine-2-carboxamide](/img/structure/B2534387.png)
![4-(3-Chlorophenyl)-5-methyl-2-[5-[2-(trifluoromethoxy)phenyl]furan-2-yl]-1H-imidazole](/img/structure/B2534388.png)